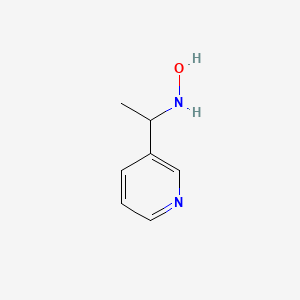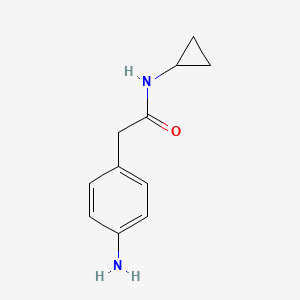
2-(4-Aminophenyl)-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioactive Conformation Investigation
The cyclopropyl group in compounds like 2-(4-Aminophenyl)-N-cyclopropylacetamide plays a significant role in restricting the conformation of biologically active compounds, which is crucial for improving activity and investigating bioactive conformations. For instance, the conformational restriction strategy using the cyclopropylic strain was explored to understand the bioactive conformation of histamine H3 receptor antagonists, highlighting the importance of conformational control in enhancing the specificity and effectiveness of drug interactions with target receptors (Watanabe et al., 2010).
Synthesis and Structural Analysis
The cyclopropane structure is effectively utilized in synthesizing compounds with a focus on controlling their conformation. This approach allows for the creation of chiral cyclopropanes with differentially functionalized carbon substituents, offering a versatile intermediate for synthesizing various compounds. The significance of this method is underscored in the synthesis of conformationally restricted analogues of histamine, where the cyclopropane ring plays a pivotal role in determining the bioactive conformation and enhancing the specificity of the interactions with biological targets (Kazuta et al., 2002).
Application in Drug Metabolism and Prodrug Development
In drug development, the modification of drug molecules to improve their properties is a critical step. The conjugation of amino acid to the primary amine function of compounds like this compound has been used to overcome limitations posed by drug lipophilicity. This modification leads to the creation of water-soluble, chemically stable prodrugs that can revert to their parent amine effectively, showing potential for clinical evaluation due to manageable side effects and sustained plasma concentrations (Bradshaw et al., 2002).
Conformational Restriction in Receptor Antagonism
The concept of conformational restriction is not only applicable in understanding the bioactive conformation but also in developing receptor antagonists. By controlling the conformation of the cyclopropane structure, researchers can design potent antagonists for specific receptors. This approach has led to the development of selective ligands for histamine receptors, illustrating the potential of conformational control in enhancing the specificity and effectiveness of therapeutic agents (Watanabe et al., 2006).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as substituted benzothiazoles bearing semicarbazone and thiosemicarbazone moieties, have been found to exhibit potent antibacterial activity against both gram-positive and gram-negative strains
Mode of Action
Related compounds have been suggested to exert their antimicrobial effects through a dual mechanism involving membrane perturbation and intracellular interactions . This could potentially involve disruption of the bacterial cell membrane, leading to leakage of cellular contents, as well as interference with critical intracellular processes, such as DNA replication or protein synthesis .
Pharmacokinetics
Amino acid conjugation has been used with similar compounds to overcome limitations posed by drug lipophilicity . These water-soluble, chemically stable prodrugs rapidly and quantitatively revert to their parent amine in vivo .
Result of Action
Based on the potential antimicrobial activity of related compounds, it may lead to bacterial cell death through disruption of the cell membrane and interference with critical intracellular processes .
生化学分析
Biochemical Properties
2-(4-Aminophenyl)-N-cyclopropylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses can lead to liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or biomolecules, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can influence its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions .
特性
IUPAC Name |
2-(4-aminophenyl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWCNHOPDDPPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588218 |
Source


|
| Record name | 2-(4-Aminophenyl)-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926205-00-7 |
Source


|
| Record name | 2-(4-Aminophenyl)-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

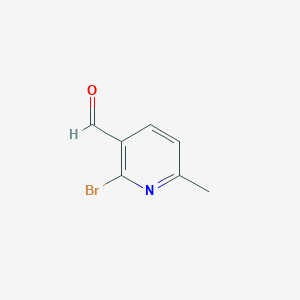
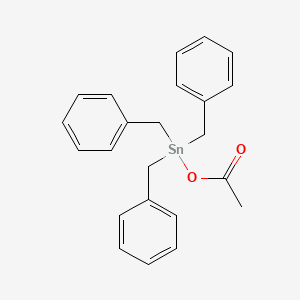
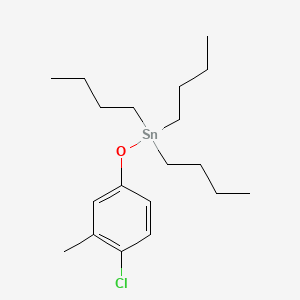

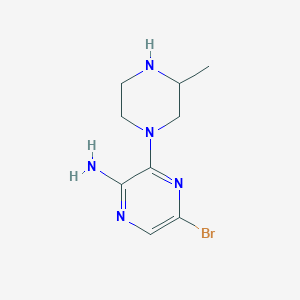

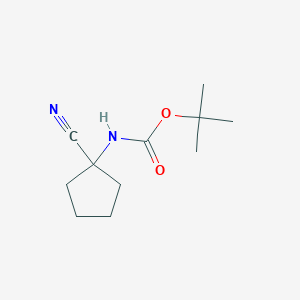
![(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1284451.png)
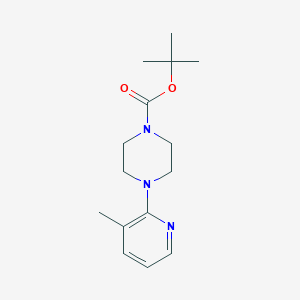

![3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1284463.png)

